3-Methoxybenzamidoxime

説明

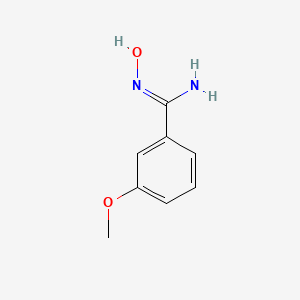

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxy-3-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHMGZTZNNEADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73647-50-4 | |

| Record name | 3-Methoxybenzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Methoxybenzamidoxime

Cyclocondensation Reactions of Amidoximes

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of ring systems from acyclic precursors. Amidoximes, including 3-methoxybenzamidoxime, are valuable substrates in these reactions due to the presence of both nucleophilic and electrophilic centers, enabling them to react with a wide range of compounds to form various heterocyclic structures. uou.ac.in

Amidoximes are key building blocks for the synthesis of numerous heterocyclic compounds. uou.ac.in Their reaction with various electrophiles can lead to the formation of different ring systems. For instance, the reaction of amidoximes with anhydrides can yield six-membered heterocyclic compounds, while their reaction with compounds like acetyl acetone (B3395972) can produce five-membered rings. mdpi.com The specific heterocyclic system formed is dependent on the reaction partner and the conditions employed.

The versatility of amidoximes extends to their use in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to generate complex molecules. scirp.org These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds.

Catalysts play a crucial role in mediating the ring closure reactions of amidoximes, often enhancing reaction rates, yields, and selectivity. Both acid and base catalysts are commonly employed. For example, Brønsted acidic ionic liquids have been shown to effectively promote cyclocondensation reactions. academie-sciences.fr The acidity of these catalysts can be tuned by altering the structure of their anions and cations, which in turn influences their catalytic efficiency. academie-sciences.fr

Metal catalysts are also widely used. For instance, cobalt(II) porphyrin complexes can catalyze the formation of medium-sized rings through intermediates known as cobalt(III)-carbene radicals. nih.govresearchgate.net Gold(I) catalysts have been utilized in the cycloaddition reactions of propargyl substrates, demonstrating the diverse applications of metal catalysis in forming heterocyclic systems. ntnu.edu The choice of catalyst can significantly influence the reaction pathway, leading to different products from the same starting materials.

A particularly important transformation of amidoximes is their selective cyclization to form 1,2,4-oxadiazole (B8745197) frameworks. nih.gov This heterocyclic core is a prominent feature in many pharmaceutical compounds. The most common method for synthesizing 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is typically formed in situ from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride. researchgate.netnih.gov

For example, this compound can be reacted with an appropriate acyl chloride in the presence of a base like pyridine (B92270) to yield a 3-(3-methoxyphenyl)-1,2,4-oxadiazole derivative. Pyridine in this context acts as both a base and a nucleophilic catalyst, improving the yield and selectivity of the cyclization. Various catalysts, including PTSA-ZnCl2, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction. nih.gov

Table 1: Examples of Reagents and Catalysts for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Reagent/Catalyst | Description | Reference |

|---|---|---|

| Acyl Chlorides | React with amidoximes to form O-acylamidoxime intermediates which then cyclize. | |

| Pyridine | Often used as a base and nucleophilic catalyst in reactions with acyl chlorides. | |

| PTSA-ZnCl₂ | An efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. | organic-chemistry.org |

| Vilsmeier Reagent | Activates carboxylic acids for O-acylation of amidoximes and subsequent cyclocondensation. | mdpi.com |

| Copper Catalysts | Used in cascade reactions of amidines and methylarenes to form 1,2,4-oxadiazoles under mild conditions. | mdpi.com |

| Platinum(IV) | Catalyzes the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though can be limited by solubility and cost. | nih.gov |

Oxidation Reactions of the Amidoxime Moiety

The amidoxime functional group is susceptible to oxidation by both enzymatic and chemical means. These reactions can lead to a variety of products, including the release of nitric oxide (NO), a molecule with significant biological signaling functions. nih.gov

Amidoximes can be oxidized by various enzymes, particularly those belonging to the cytochrome P450 (CYP450) family. nih.gov This enzymatic oxidation is a key process in the metabolic activation of certain prodrugs containing an amidoxime group. The oxidation of the C=N-OH moiety of amidoximes by CYP450 enzymes, in the presence of NADPH and molecular oxygen, can lead to the generation of nitric oxide (NO) and its related products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.gov This process is often accompanied by the formation of the corresponding amides and nitriles as byproducts. nih.gov

Laccases, a class of multi-copper oxidoreductase enzymes, can also mediate the oxidation of various substrates, including those that can be formed from amidoxime precursors. nih.gov These enzymes use molecular oxygen as the oxidant and can facilitate the formation of new C-N, C-S, or C-O bonds, leading to cyclized products. nih.gov The specific products formed depend on the substrate and the reaction conditions. For example, the laccase-mediated oxidation of certain aromatic amines and thiols can lead to the synthesis of phenothiazines, phenoxazines, and phenazines. nih.gov

Table 2: Products of Enzymatic Oxidation of Amidoximes and Related Compounds

| Enzyme Family | Substrate Type | Key Products | Byproducts | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP450) | Amidoximes | Nitric Oxide (NO), NO₂⁻, NO₃⁻ | Amides, Nitriles | nih.gov |

| Laccase | o-substituted arylamines/arylthiols | Phenothiazines, Phenoxazines, Phenazines | - | nih.gov |

| Ferredoxin-NADP⁺ Reductases (adrenodoxin reductase type) | NADP⁺ | 3-carboxamide-4-pyridone adenine (B156593) dinucleotide phosphate | - | nih.gov |

The amidoxime moiety can also be transformed using chemical oxidants. For instance, the oxidation of amidoximes with potassium ferricyanide (B76249) (K₃Fe(CN)₆) at alkaline pH has been studied, although under these specific conditions, oximes were found to be incapable of releasing NO. nih.gov

More recently, oxidative cyclization methods have been developed for the synthesis of heterocyclic compounds. For example, a copper-catalyzed cascade reaction of amidines with methylarenes under mild conditions can produce 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com This represents an oxidative coupling of N-H and C-H bonds. Another approach involves the use of phenyliodine(III) diacetate (PIDA) for the oxidative formation of the N-O bond in the oxadiazole ring from N-acyl amidines. mdpi.com Photochemical cyclizations in oxidative conditions also provide a powerful tool for the synthesis of a wide variety of heterocycles. chim.it These reactions are typically initiated by light and can proceed under mild conditions. chim.it

Derivatization Strategies for Functional Group Modification

The presence of nucleophilic nitrogen atoms and an activatable aromatic ring in this compound allows for extensive functional group modifications through various derivatization strategies.

The amidoxime functional group contains two nitrogen atoms and one oxygen atom, all of which possess lone pairs of electrons, making them potential sites for electrophilic attack. However, the reactivity of these sites differs, allowing for selective derivatization under controlled conditions.

Acylation Reactions:

Acylation of amidoximes predominantly occurs at the oxime oxygen atom (O-acylation) due to its higher nucleophilicity compared to the nitrogen atoms. This reaction is a cornerstone for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant pharmacological importance. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration.

A common method involves the reaction of an amidoxime with a carboxylic acid, often activated by a coupling agent. For instance, the O-acylation of this compound can be achieved using various carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). The resulting intermediate can be cyclized in situ upon heating to yield the corresponding 3,5-disubstituted 1,2,4-oxadiazole.

Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used. yok.gov.trnih.govresearchgate.nettcichemicals.com For example, the reaction of a benzamidoxime (B57231) with an acyl chloride in a basic medium like pyridine or in a biphasic system with a base like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) can efficiently produce the O-acylamidoxime, which readily cyclizes to the oxadiazole. mdpi.com One-pot microwave-assisted methods have also been developed, significantly reducing reaction times and improving yields for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. rsc.org

Table 1: Representative Acylation Reactions for 1,2,4-Oxadiazole Synthesis

| Amidoxime Precursor | Acylating Agent/Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Conditions | Product Type | Reference |

| This compound | Carboxylic Acid | EDC, 4-DMAP | CHCl₃ / 1,4-Dioxane | Heating | 3-(3-Methoxyphenyl)-5-substituted-1,2,4-oxadiazole | mdpi.com |

| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | CH₂Cl₂ | Room Temperature, 3h | 3,5-Disubstituted-1,2,4-oxadiazole | mdpi.com |

| Amidoxime | Acyl Chloride | NaOH | DMSO | Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazole | mdpi.com |

| Amidoxime | Carboxylic Acid | Carbonyldiimidazole (CDI) | NaOH/DMSO | Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazole | mdpi.com |

| Amidoxime | Carboxylic Acid | None (Microwave) | N/A | Microwave Irradiation | 3,5-Disubstituted-1,2,4-oxadiazole | rsc.org |

Alkylation Reactions:

N-alkylation of the amidoxime moiety is less common than O-acylation but can be achieved under specific conditions. The amide nitrogen (-NH₂) is generally a poor nucleophile, and its direct alkylation with alkyl halides often requires a strong base to generate the corresponding anion. stackexchange.com Reagents like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be used to deprotonate the amide, followed by reaction with an alkyl halide. stackexchange.com However, over-alkylation can be a competing side reaction. wikipedia.org Catalytic methods for N-alkylation of amines and amides have been developed, which may offer more selective routes. researchgate.netrsc.org While specific examples for the N-alkylation of this compound are not extensively documented in the reviewed literature, the general principles of amide alkylation would apply.

The methoxybenzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents—the methoxy (B1213986) group and the amidoxime group—govern the regioselectivity of these transformations. The methoxy group is a strongly activating, ortho, para-directing group, while the amidoxime group is generally considered a deactivating, meta-directing group. The interplay of these effects determines the position of substitution.

Demethylation:

A key transformation of the methoxybenzene core is the cleavage of the methyl ether to yield a phenolic hydroxyl group. This is often desirable to modulate biological activity or to provide a handle for further functionalization. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and can be used at low temperatures. nih.gov A documented example includes the demethylation of a derivative of this compound using BBr₃ in dichloromethane (B109758) (CH₂Cl₂) at -78°C, which selectively removed the methoxy group to form the corresponding phenol (B47542) in good yield. rsc.org

Table 2: Demethylation of a this compound Derivative

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 3-(3-Methoxyphenyl)-1,2,4-oxadiazole derivative | BBr₃ | CH₂Cl₂ | -78°C, 2h | 3-(3-Hydroxyphenyl)-1,2,4-oxadiazole derivative | 63% | rsc.org |

Other Electrophilic Substitutions:

Other electrophilic aromatic substitutions, such as nitration and halogenation, are theoretically possible on the benzene (B151609) ring.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. orgoreview.combyjus.com Given the directing effects of the substituents on this compound, nitration would be expected to occur at the positions activated by the methoxy group (ortho and para to it) and not deactivated by the amidoxime group. The most likely positions for substitution would be C4 and C6.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orglibretexts.org Similar to nitration, the position of halogenation would be directed primarily by the activating methoxy group to the ortho and para positions.

The stability and reactivity of the amidoxime and methoxy groups can be managed using protecting groups, which are temporarily installed to prevent unwanted side reactions during synthesis. uninsubria.it

The O-acyl group, formed during the synthesis of 1,2,4-oxadiazoles, can itself be considered a derivative that is stable under many conditions. The hydrolysis of the O-acylamidoxime intermediate back to the amidoxime can occur, particularly under basic conditions, and represents a major side-reaction if the cyclodehydration to the oxadiazole is not efficient. nih.gov

For the amino part of the amidoxime, standard amine protecting groups could be employed. The tert-butyloxycarbonyl (Boc) group is a common choice, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is stable to a wide range of nucleophiles and bases but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane. commonorganicchemistry.com While specific application on this compound is not detailed, this strategy is broadly applicable to amine functionalities.

Table 3: Common Protecting Group Strategies for Amine Functionality

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Reference |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl | organic-chemistry.orgcommonorganicchemistry.com |

| Trifluoroacetyl (Tfa) | Trifluoroacetic anhydride (B1165640) | Mild base (e.g., aq. NH₃, NaBH₄) |

Multi-component Reactions Incorporating Amidoximes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govrsc.orgnih.gov While the direct participation of this compound as a starting component in classic MCRs like the Ugi, Passerini, or Biginelli reactions is not widely reported, amidoximes are key intermediates in MCR-like syntheses of heterocycles. wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.govbeilstein-journals.orgrasayanjournal.co.inresearchgate.net

The most prominent example is the one-pot, two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.comrsc.orgnih.gov This process can be viewed as a three-component reaction involving a nitrile, hydroxylamine (B1172632), and a carboxylic acid (or its derivative). In this sequence, the nitrile (e.g., 3-methoxybenzonitrile) first reacts with hydroxylamine to form the amidoxime in situ. This is followed by the addition of a carboxylic acid or acyl chloride, which leads to the O-acylamidoxime intermediate that cyclizes to the final 1,2,4-oxadiazole product. This strategy allows for the rapid generation of a library of oxadiazole derivatives by varying the nitrile and carboxylic acid components. nih.govipbcams.ac.cn

Table 4: Multi-component Approach to 1,2,4-Oxadiazole Synthesis

| Component 1 | Component 2 | Component 3 | Key Intermediate | Final Product | Reaction Type | Reference |

| Aryl Nitrile | Hydroxylamine | Carboxylic Acid | Amidoxime, O-Acylamidoxime | 3,5-Disubstituted-1,2,4-oxadiazole | One-pot, three-component synthesis | nih.gov |

Applications of 3 Methoxybenzamidoxime and Its Derivatives in Organic Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

3-Methoxybenzamidoxime is a pivotal intermediate in the construction of complex organic molecules, primarily due to the versatile reactivity of the amidoxime (B1450833) functional group. This group can participate in various cyclization and condensation reactions, providing a straightforward entry into diverse molecular frameworks that are of significant interest in medicinal chemistry and materials science.

One of the most prominent applications of amidoximes, including this compound, is in the synthesis of aromatic heterocyclic compounds. Heterocycles are core components of many pharmaceuticals and biologically active compounds.

The reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640), followed by cyclodehydration, is a classic and efficient method for constructing the 1,2,4-oxadiazole (B8745197) ring system. vanderbilt.edu This five-membered heterocycle is a well-known bioisostere for amide and ester functionalities, often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. ub.edu

The general synthesis involves the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole. vanderbilt.edu This process can often be performed as a one-pot reaction, enhancing its efficiency. vanderbilt.edu For instance, this compound can react with various acylating agents to produce a library of 3-(3-methoxyphenyl)-1,2,4-oxadiazoles. The reaction conditions for this transformation can vary, with methods including base-catalyzed cyclization at room temperature, which is advantageous for synthesizing molecules with heat-sensitive functional groups. nih.gov

Below is a representative table of 1,2,4-oxadiazole derivatives synthesized from benzamidoxime (B57231) precursors, illustrating the versatility of this synthetic route.

| Reactant 1 (Amidoxime Precursor) | Reactant 2 (Acylating Agent) | Resulting 1,2,4-Oxadiazole Product | Yield (%) |

|---|---|---|---|

| Benzamidoxime | 3-(3-methoxyphenyl)acryloyl chloride | (E)-3-phenyl-5-[2-(3-methoxyphenyl)vinyl]-1,2,4-oxadiazole | 75 |

| Benzamidoxime | 3-(3,4-ethylenedioxyphenyl)acryloyl chloride | (E)-3-phenyl-5-[2-(3,4-ethylenedioxyphenyl)vinyl]-1,2,4-oxadiazole | 70 |

| 3,4,5-trimethoxybenzamidoxime | Cinnamoyl chloride | (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-phenylvinyl]-1,2,4-oxadiazole | 73 |

This table showcases examples of 1,2,4-oxadiazoles synthesized using benzamidoxime derivatives, highlighting the yields achieved in these transformations. Data sourced from whiterose.ac.uk.

Beyond 1,2,4-oxadiazoles, amidoxime derivatives can also be utilized in the synthesis of other heterocyclic systems like quinazolines. chemrxiv.orgimperial.ac.uk The synthesis of quinazolines and their derivatives is of great interest due to their broad range of biological activities, including anti-cancer and anti-inflammatory properties. chemrxiv.orgnih.gov While direct conversion is less common, the functional groups of amidoximes can be transformed into moieties that readily participate in quinazoline (B50416) ring-forming reactions.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound is an excellent starting point for creating polyfunctionalized scaffolds due to its inherent structural features. It possesses:

An aromatic ring that can be further substituted.

A methoxy (B1213986) group that can be demethylated to a phenol (B47542), providing another handle for modification.

An amidoxime group, which is a rich source of reactivity for building more complex structures.

The concept of lead-oriented synthesis aims to efficiently generate libraries of diverse, three-dimensional compounds suitable for biological screening. whiterose.ac.uk Molecules like this compound fit well within this strategy as a "building block." Starting from this single compound, chemists can employ a variety of reactions to generate a diverse library of related molecules with different functionalities and spatial arrangements. This approach is crucial in the early stages of drug discovery for identifying novel bioactive compounds.

Functional Group Interconversions and Chemoselective Transformations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The amidoxime moiety of this compound is amenable to several important FGIs.

Key transformations of the amidoxime group include:

Reduction to Amidines: The amidoxime group can be reduced to the corresponding amidine. Amidines are strongly basic and are valuable functional groups in medicinal chemistry, often found in enzyme inhibitors.

Hydrolysis to Carboxylic Acids: Under certain conditions, the amidoxime can be hydrolyzed back to a carboxylic acid (via the parent nitrile), offering a way to unmask a carboxyl group when needed.

Conversion to Nitriles: Dehydration of the primary amide portion of the amidoxime can yield a nitrile, another versatile functional group in organic synthesis.

Chemoselectivity becomes important when a molecule contains multiple reactive sites. In a derivative of this compound that has other functional groups, a synthetic challenge is to transform the amidoxime group without affecting the others. For example, if a reduction of the amidoxime to an amidine is desired in the presence of an ester group elsewhere in the molecule, a reducing agent that selectively reacts with the amidoxime must be chosen. The ability to perform such chemoselective transformations is critical for the efficient synthesis of complex molecules.

Design and Synthesis of Novel Chemical Scaffolds from Amidoximes

The creation of novel chemical scaffolds is a primary goal in medicinal chemistry to explore new chemical space and overcome challenges like drug resistance. chemrxiv.org Amidoximes serve as foundational components in the design of such scaffolds.

The synthesis of 1,2,4-oxadiazoles from this compound is a prime example of generating a new chemical scaffold. Here, an acyclic starting material is converted into a stable, aromatic heterocyclic ring. This new scaffold has fundamentally different properties from the original benzamidoxime. This strategy, sometimes referred to as "scaffold hopping," involves replacing the core structure of a known active compound with a different, isofunctional scaffold to discover new molecules with improved properties.

Furthermore, "top-down" approaches to library synthesis can involve creating a complex core scaffold and then using various ring-cleavage, expansion, or addition reactions to generate a multitude of structurally distinct new scaffolds. nih.gov A polycyclic system initially built using an amidoxime-derived component could be systematically remodeled to produce a family of diverse sp3-rich compounds, which are of high interest in modern drug discovery. The versatility of the amidoxime functional group makes it a powerful tool for these advanced synthetic strategies, enabling the generation of molecular diversity from a common starting point. whiterose.ac.uk

Coordination Chemistry of Amidoxime Ligands

Principles of Amidoxime (B1450833) Coordination to Metal Centers

The coordination of amidoxime ligands to metal ions is governed by the presence of multiple nucleophilic centers: the oxime oxygen, the oxime nitrogen, and the amino nitrogen. mdpi.com The acidity of the hydroxyl group and the basicity of the oxime nitrogen are key factors in their coordination behavior. mdpi.com The amino group's nitrogen is generally a weak base and often does not participate in coordination due to mesomeric effects that impart a partial positive charge. researchgate.net Amidoximes can coordinate to metal centers as neutral molecules or, more commonly, as deprotonated anions (amidoximates), which enhances their ligating ability. researchgate.netmdpi.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. wikipedia.org Amidoximes possess three potential donor atoms, but typically act as either monodentate or bidentate ligands. libretexts.orgicm.edu.pl

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom. While less common, coordination solely through the oxime nitrogen or oxygen can occur.

Bidentate Coordination: This is a more prevalent coordination mode for amidoxime ligands. libretexts.org Binding typically occurs through the oxime nitrogen and the deprotonated oxime oxygen, forming a stable five-membered chelate ring. This N,O-coordination is a hallmark of amidoximate chemistry. nih.gov

The specific donor atoms involved and the resulting denticity depend on factors such as the metal ion's nature, the pH of the reaction medium, and the presence of other ligands. researchgate.net

Table 1: Potential Donor Atoms and Denticity of Amidoxime Ligands

| Donor Atom | Common Coordination Role | Resulting Denticity |

| Oxime Oxygen (-OH) | Binds upon deprotonation (-O⁻) | Bidentate (with Oxime N) |

| Oxime Nitrogen (=N-) | Acts as a primary donor site | Monodentate or Bidentate |

| Amino Nitrogen (-NH₂) | Generally non-coordinating | - |

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. nih.gov This effect is a critical factor in the stability of metal-amidoxime complexes. When an amidoxime ligand, such as 3-methoxybenzamidoxime, acts as a bidentate ligand, it forms a stable chelate ring with the metal ion. libretexts.org

The chelate effect enhances the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands. wikipedia.org This increased stability, known as the chelate effect, is primarily attributed to favorable entropic factors. wikipedia.orgscience.gov The formation of a chelate complex from a metal ion and a bidentate ligand results in an increase in the number of free molecules in the system, leading to a positive change in entropy and a more negative Gibbs free energy change for the complexation reaction. Chelating agents are capable of forming stable complexes with metal ions, a principle widely used in various chemical and medical applications. nih.govmdpi.com

Synthesis and Structural Characterization of Metal-Amidoxime Complexes

The synthesis of metal-amidoxime complexes involves the reaction of a metal salt with the amidoxime ligand in a suitable solvent. The resulting products are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

The synthesis of coordination compounds involving this compound generally follows established methods for preparing metal-ligand complexes. A typical procedure involves dissolving the this compound ligand and a corresponding metal salt (e.g., chloride, nitrate (B79036), or sulfate (B86663) salts of transition metals) in a solvent like ethanol (B145695) or methanol. uobaghdad.edu.iqirejournals.com The reaction mixture is often stirred and may be heated under reflux to facilitate the complex formation. uobaghdad.edu.iqrdd.edu.iq The resulting metal complex, which may precipitate out of the solution, is then collected by filtration, washed, and dried.

General Synthetic Scheme: MCl₂ + 2 L → [M(L)₂Cl₂] (where M = Metal ion like Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺ and L = this compound)

The stoichiometry of the reactants can be adjusted to isolate complexes with different metal-to-ligand ratios. The specific conditions, such as temperature, reaction time, and pH, can influence the final product's structure and composition. researchgate.net

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. For metal complexes of this compound, common geometries depend on the coordination number of the metal ion and the nature of the d-orbitals.

Common Coordination Geometries:

Octahedral: For a coordination number of six, an octahedral geometry is frequently observed, for example, in complexes of the type [M(L)₂X₂], where L is a bidentate amidoxime and X is a monodentate ligand. uobaghdad.edu.iqnih.govmdpi.com

Square Planar or Tetrahedral: For a coordination number of four, the complex may adopt either a square planar or a tetrahedral geometry, depending on the metal ion's electronic configuration.

Isomerism: Amidoxime complexes can exhibit various forms of isomerism. nih.gov

Geometric Isomerism: In octahedral complexes of the type [M(L)₂X₂], cis and trans isomers are possible depending on the relative positions of the X ligands.

Tautomerism: The amidoxime ligand itself can exist in different tautomeric forms, such as the amidoxime and the iminohydroxylamine forms. nih.govmdpi.com The specific tautomer that coordinates to the metal can influence the electronic properties and reactivity of the resulting complex.

Table 2: Expected Geometries for Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pd(II) |

| 6 | Octahedral | Co(II), Ni(II), Mn(II), Fe(III) |

Electronic Properties of Amidoxime Coordination Complexes

The electronic properties of coordination complexes are determined by the nature of the metal ion, its oxidation state, and the ligand field created by the coordinating atoms. These properties are typically investigated using techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements.

In the UV-Vis spectra of transition metal complexes with this compound, several types of electronic transitions can be observed:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these bands provide information about the coordination geometry and the ligand field strength. These transitions are typically weak.

Ligand-to-Metal Charge Transfer (LMCT): These are more intense transitions involving the promotion of an electron from a ligand-based orbital to a metal-based orbital.

Intra-ligand Transitions: These transitions occur within the electronic orbitals of the this compound ligand itself, often in the UV region of the spectrum.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the complex, which helps in determining the metal's oxidation state and the spin state (high-spin or low-spin) of the complex. This information is valuable for understanding the bonding and electronic structure of the coordination compound.

Lack of Specific Research Data Hinders Detailed Analysis of this compound-Metal Adducts

The general reactivity of amidoxime ligands involves coordination with metal ions, which can lead to the formation of stable complexes. Studies on various amidoxime derivatives have explored their thermal and chemical stability, as well as their participation in ligand exchange reactions. This body of research provides a foundational understanding of how amidoxime-metal adducts might behave. However, the specific influence of the 3-methoxy group on the benzamidoxime (B57231) structure introduces unique electronic and steric effects that would directly impact the reactivity and stability of its metal complexes. Without dedicated studies on this particular compound, any discussion on these aspects would be speculative and not based on concrete research findings.

Detailed information that is currently absent from the scientific record for this compound-metal adducts includes:

Thermal Stability Data: Specific decomposition temperatures, thermogravimetric analysis (TGA) curves, and identification of decomposition products are not documented.

Chemical Stability Data: There is a lack of quantitative data, such as hydrolysis rate constants or stability constants in various chemical environments (e.g., acidic, basic, oxidative, or reductive conditions).

Ligand Exchange Reactions: No studies have been found that specifically investigate the kinetics or mechanisms of ligand substitution for complexes of this compound.

Reactivity of the Coordinated Ligand: Research detailing how the reactivity of the this compound ligand itself is altered upon coordination to a metal center is not available.

Due to this absence of specific research, a detailed and scientifically accurate article on the reactivity and stability of this compound-metal adducts, complete with data tables and in-depth research findings as requested, cannot be generated at this time. Further experimental investigation into this specific compound and its coordination complexes is required to provide the necessary data for such an analysis.

Based on the conducted research, it is not possible to generate a scientifically accurate article on the "Advanced Analytical Methodologies for this compound" that adheres to the provided outline. The search results did not yield specific analytical data (NMR, IR, MS, HPLC, or GC-MS) for the chemical compound This compound .

The available information consistently pertains to a related but structurally different compound, 3-Methoxybenzamide . These two compounds have distinct chemical formulas (C8H10N2O2 for this compound vs. C8H9NO2 for 3-Methoxybenzamide) and different functional groups (an amidoxime vs. an amide), which would result in significantly different analytical data.

Providing an article using data from 3-Methoxybenzamide would be scientifically inaccurate and would not meet the explicit requirement of focusing solely on this compound. Therefore, the requested article cannot be generated.

Advanced Analytical Methodologies for 3 Methoxybenzamidoxime

Advanced Techniques for Enhanced Detection and Analysis

The precise detection and characterization of 3-Methoxybenzamidoxime in various matrices necessitate the use of advanced analytical methodologies. These techniques offer enhanced sensitivity, specificity, and structural elucidation capabilities compared to conventional methods.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is increasingly utilized for the analysis of small molecules (< 1000 Da) due to its high throughput and simple sample preparation. ugent.benih.gov In this method, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. ugent.be

For a small molecule like this compound, MALDI-MS could serve as a rapid screening tool. ugent.be The primary challenge in analyzing low molecular weight compounds is the potential for interference from matrix-related ions in the low mass-to-charge (m/z) region of the spectrum. nih.gov Careful selection of the matrix and optimization of instrumental parameters are crucial to minimize these interferences and enhance signal intensity. ugent.benih.gov High-resolution mass analyzers, such as Time-of-Flight (TOF), are essential for achieving the mass accuracy required for unequivocal molecular formula determination. ugent.be

Table 1: Potential MALDI-MS Parameters for this compound Analysis

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Potential Matrices | α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), Sinapinic acid (SA) | CHCA and DHB are common matrices for small molecules and would be suitable starting points for method development. |

| Expected Ions | Protonated molecule [M+H]⁺, Sodiated adduct [M+Na]⁺, Potassiated adduct [M+K]⁺ | For this compound (C₈H₁₀N₂O₂), the expected m/z for [M+H]⁺ would be approximately 167.08. |

| Instrumentation | MALDI coupled with a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FTICR) analyzer | High-resolution analyzers are critical to differentiate the analyte signal from background noise and matrix ions. ugent.be |

| Sample Preparation | The dried-droplet method, where the analyte and matrix solution are mixed and allowed to co-crystallize on the target plate. | This is the simplest and most common method, allowing for rapid sample preparation. ugent.be |

Chemical Derivatization Strategies for Improved Analytical Sensitivity and Specificity

Chemical derivatization is a powerful strategy employed to modify an analyte's chemical structure to improve its analytical performance, particularly in chromatography-mass spectrometry techniques like GC-MS and LC-MS. jfda-online.comresearchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of polar compounds, enhance chromatographic separation, and improve detection sensitivity and specificity. jfda-online.comresearchgate.net

This compound contains active hydrogen atoms in its hydroxyl (-OH) and amine (-NH₂) functional groups within the amidoxime (B1450833) moiety. These polar groups can cause poor peak shape and thermal decomposition during GC analysis. Derivatization chemically converts these polar groups into less polar, more volatile, and more thermally stable functional groups.

Common derivatization approaches applicable to this compound include:

Silylation: This is one of the most prevalent methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing hydroxyl and amine groups.

Acylation: This process introduces an acyl group, often using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This not only improves volatility but can significantly enhance sensitivity for electron capture detection (ECD) or mass spectrometry. jfda-online.com

Alkylation: This strategy involves replacing acidic protons with an alkyl group, which can improve stability and modify chromatographic behavior.

The selection of a derivatization reagent depends on the specific analytical goals and the instrumentation being used. science.gov

Table 2: Derivatization Strategies for this compound

| Derivatization Method | Reagent Example | Target Functional Group(s) | Expected Outcome |

|---|---|---|---|

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH and -NH₂ of the amidoxime | Increased volatility and thermal stability for GC-MS analysis. |

| Acylation | PFPA (Pentafluoropropionic anhydride) | -OH and -NH₂ of the amidoxime | Improved chromatographic properties and enhanced detector response. jfda-online.com |

| Alkylation | Alkyl halides (e.g., methyl iodide) in the presence of a base | -OH of the amidoxime | Increased stability and modification of fragmentation patterns in MS. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. Such data is invaluable for confirming molecular structure, understanding intermolecular interactions (like hydrogen bonding), and identifying different polymorphic forms. mdpi.com

While specific crystal structure data for this compound was not identified in the searched literature, the analysis of structurally related compounds provides a clear example of the detailed information that can be obtained. For instance, the crystal structure of 3-Hydroxy-2-methoxybenzamide reveals a monoclinic crystal system where molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. nih.gov These dimers are further assembled into layers via O—H⋯O interactions. nih.gov This level of detail is what would be expected from a successful XRD analysis of this compound.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled.

Table 3: Illustrative Crystal Data and Structure Refinement Parameters (for the related compound 3-Hydroxy-2-methoxybenzamide)

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₈H₉NO₃ | nih.gov |

| Formula Weight | 167.16 | nih.gov |

| Temperature | 110 K | nih.gov |

| Wavelength | 0.71073 Å (Mo Kα) | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 5.6293 (2) Åb = 10.1826 (4) Åc = 13.2402 (5) Å | nih.gov |

| Volume | 758.07 (5) ų | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

| Calculated Density | 1.465 Mg/m³ | nih.gov |

| Final R indices [I>2σ(I)] | R1 = 0.030 | nih.gov |

| wR(F²) | 0.083 | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Trifluoroacetic anhydride |

| Pentafluoropropionic anhydride |

| 3-Hydroxy-2-methoxybenzamide |

| α-Cyano-4-hydroxycinnamic acid |

| 2,5-Dihydroxybenzoic acid |

Computational and Theoretical Investigations of Amidoxime Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic characteristics with high accuracy.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of organic molecules like 3-Methoxybenzamidoxime. acs.orgresearchgate.netacs.org DFT methods are used to determine the electron density of a system, from which its energy and other properties can be derived. scribd.com Functionals such as B3LYP and PBE are commonly employed to predict molecular geometries and reactivity with significant accuracy. mdpi.com

Key electronic properties elucidated through DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions and chemical reactions.

Table 1: Representative Electronic Properties Calculated via DFT for an Amidoxime (B1450833) System

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. | 4.7 eV |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | -3.85 eV |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.35 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 1.57 eV |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods are employed to study amidoxime systems. These methods can be broadly categorized as ab initio and semi-empirical.

Ab initio methods: These "first-principles" methods calculate molecular properties without using experimental data for parametrization. libretexts.org They are computationally intensive but can achieve very high accuracy, serving as a benchmark for other methods. researchgate.net Their high computational cost, however, often limits their application to smaller molecular systems. scribd.comlibretexts.org

Semi-empirical methods: These methods simplify the complex equations of Hartree-Fock theory by using parameters derived from experimental data to approximate certain integrals. scribd.comlibretexts.org This approach significantly reduces computation time, making it suitable for larger molecules. researchgate.net Well-known semi-empirical methods include Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), which are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. scispace.comuni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These methods are particularly useful for calculating properties like heats of formation, dipole moments, and ionization potentials for a wide range of organic molecules. uomustansiriyah.edu.iqwikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. youtube.com This technique is invaluable for studying the flexibility of molecules and their interactions with their environment.

Conformational Analysis and Molecular Flexibility

Amidoxime derivatives, particularly those with flexible side chains or rotatable bonds like the methoxy (B1213986) group in this compound, can exist in multiple conformations. MD simulations are used to explore this conformational landscape by simulating the molecule's movement over nanoseconds or longer. nih.gov

Key analyses in conformational studies include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of atomic positions in the molecule over time compared to a reference structure. A stable RMSD plot suggests that the molecule has reached an equilibrium state, while fluctuations can indicate conformational changes. nih.govnih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position, highlighting the most flexible regions of the molecule. volkamerlab.org

Clustering Analysis: Trajectories from MD simulations can be grouped into clusters of similar structures, identifying the most populated and energetically favorable conformations. nih.govnih.gov

Intermolecular Interactions and Aggregation Behavior

The behavior of molecules in a condensed phase is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov MD simulations can explicitly model these interactions between multiple molecules or between a molecule and a solvent. nih.govresearchgate.net This is crucial for understanding how this compound might behave in solution or in a solid state. By analyzing the simulation, researchers can predict aggregation mechanisms, preferred molecular orientations (e.g., π–π stacking in aromatic systems), and the formation of dimers or larger clusters. nih.govsemanticscholar.orgacs.org Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy between interacting molecules. acs.orgnih.govwalshmedicalmedia.comsci-hub.se

Reaction Mechanism Studies and Pathway Prediction

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, these methods can predict the most likely pathways for the formation or transformation of amidoximes. rsc.orgrsc.org

Computational studies of reaction mechanisms involve:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational methods can find the geometry and energy of the TS, which is crucial for calculating the reaction's activation energy. acs.org

Calculating Activation Energies: The energy barrier (activation energy) determines the rate of a reaction. A lower calculated activation energy implies a faster, more favorable reaction pathway.

Identifying Intermediates: Many reactions proceed through one or more intermediate species. nih.gov Computational methods can predict the structure and stability of these intermediates, providing a complete picture of the reaction mechanism. nih.govresearchgate.net

For amidoxime synthesis, such as the reaction of a nitrile with hydroxylamine (B1172632), theoretical studies can clarify the reaction pathway, explain the formation of byproducts, and guide the optimization of reaction conditions for improved yield and selectivity. nih.govrsc.orgchemrxiv.org

Transition State Analysis for Amidoxime Transformations

Transition state analysis is a critical computational tool for elucidating the mechanisms of chemical reactions. For amidoxime systems, this involves mapping the energy landscape for transformations such as tautomerism and cyclization reactions. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility and rate of a given transformation researchgate.net.

One of the most studied transformations in amidoxime and oxime chemistry is the oxime-nitrone tautomerism. Theoretical calculations have been employed to investigate the mechanism of this isomerization. Recent studies suggest that this process can occur via a bimolecular mechanism that involves two oxime or two nitrone molecules rsc.org. This is a departure from earlier hypotheses that centered on a thermal 1,2-hydrogen shift influenced by solvation effects rsc.org. While the nitrone tautomer is generally less stable than the oxime form, it exhibits higher reactivity in certain reactions, such as cycloadditions rsc.org. The presence of electron-donating groups on the oxime moiety can decrease the energy gap between the oxime and nitrone forms, thereby stabilizing the nitrone rsc.org.

Computational methods are also applied to study the transition states of other reactions, such as the cyclization of amidoximes with other functional groups to form heterocyclic systems like 1,2,4-oxadiazoles rsc.org. These studies help in understanding the reaction pathways and in optimizing conditions for the synthesis of desired products.

Energetics and Kinetics of Amidoxime-Involving Reactions

The energetics of a reaction determine whether it is thermodynamically favorable, while kinetics describes the rate at which the reaction proceeds nih.gov. Computational chemistry provides essential data on both aspects for amidoxime-involving reactions.

Theoretical studies on benzamidoxime (B57231) and acetamidoxime (B1239325) have determined the relative energies of their various tautomeric forms. These calculations indicate that while the Z-amidoxime is the most stable isomer, other forms like the Z-aminonitrone and the E-amidoxime may coexist due to their close relative energies rsc.orgnist.gov. The energy differences are generally small, on the order of a few kcal/mol, suggesting that a dynamic equilibrium between these forms is possible.

| Compound | Tautomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Acetamidoxime | Z-aminonitrone | 3.0 | rsc.org |

| E-amidoxime | 3.5 | rsc.org | |

| Benzamidoxime | Z-aminonitrone | 4.5 | rsc.org |

| E-amidoxime | 5.4 | rsc.org |

From a kinetic perspective, computational studies can model the activation energy barriers for different reaction pathways. For instance, the conversion of amidoximes to other functional groups, such as amides or nitriles through oxidation, has been a subject of interest. The oxidation of amidoximes by enzymes like Cytochrome P450 (CYP450) to release nitric oxide (NO) is a key biological process rsc.org. Computational modeling can help to elucidate the mechanism of these enzymatic reactions, providing insights into the interaction between the amidoxime substrate and the enzyme's active site. Similarly, the kinetics of adsorption processes involving amidoxime-functionalized polymers have been studied, showing that these processes often follow pseudo-second-order kinetics.

Prediction of Chemical Reactivity and Selectivity

Computational models are increasingly used to predict the chemical reactivity and selectivity of molecules, which is a cornerstone of modern chemical research and drug development. For amidoxime systems, these predictions can guide synthetic efforts and help in understanding their biological activity.

The reactivity of the amidoxime group is complex due to the presence of multiple nucleophilic centers (one oxygen and two nitrogen atoms). The local environment and the nature of the substituent (R group) can significantly influence which atom acts as the primary reactive site. Quantum chemical calculations, such as the determination of atomic charges, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, can provide a quantitative basis for predicting reactivity. For example, the presence of an electron-donating group like the methoxy group in this compound is expected to influence the electron density distribution and thus the reactivity of the amidoxime moiety compared to the unsubstituted benzamidoxime.

Selectivity, particularly in reactions involving multiple potential sites, is another area where computational predictions are valuable. For instance, in coordination chemistry, the amidoxime group can bind to metal ions in various modes. Theoretical calculations can predict the most stable binding mode and thus the selectivity of a ligand for a particular metal ion. In the context of drug design, predicting the selectivity of a compound for its intended biological target over other proteins is crucial for minimizing side effects. Studies on amidine- and amidoxime-substituted heterocycles have shown that their antiproliferative activity and selectivity can be correlated with their structural features, which can be further analyzed using computational methods.

Application in Ligand Design and Coordination Chemistry Simulations

The amidoxime functional group is an excellent chelating agent for a variety of metal ions, which has led to its extensive use in ligand design, particularly for applications in separation science and hydrometallurgy. Computational simulations play a vital role in the rational design of these ligands and in understanding their coordination chemistry.

A significant application of amidoxime-based ligands is the extraction of uranium (in the form of the uranyl ion, UO₂²⁺) from seawater. Computational methods, especially Density Functional Theory (DFT), have been instrumental in this field. Theoretical studies have been used to investigate the binding modes of amidoximes with the uranyl ion, with calculations establishing the η² binding mode as the most stable form. These simulations help in designing new ligands with enhanced affinity and selectivity for uranyl. For example, DFT calculations have revealed that incorporating an amino substituent can lower the charge on the uranyl ion, leading to stronger binding.

Catalytic Applications of Amidoxime Containing Systems

Amidoximes as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in determining the selectivity, activity, and stability of the metal catalyst. Amidoximes, with their bidentate chelating ability, can form stable complexes with various transition metals, influencing the steric and electronic environment around the metal center.

The design of amidoxime-metal catalysts involves the selection of an appropriate metal precursor and the synthesis of the amidoxime (B1450833) ligand. For a ligand like 3-methoxybenzamidoxime, the synthesis typically starts from 3-methoxybenzonitrile (B145857), which is then reacted with hydroxylamine (B1172632). The resulting amidoxime can then be complexed with a variety of metal salts (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, palladium, etc.) in a suitable solvent to yield the desired catalyst.

The methoxy (B1213986) group at the meta-position of the benzene (B151609) ring in this compound can influence the electronic properties of the ligand. While a methoxy group is generally considered electron-donating through resonance, its effect at the meta-position is primarily inductive and weakly electron-withdrawing. This electronic modulation can affect the stability of the metal-ligand bond and the redox potential of the metal center, which are critical parameters for catalytic performance.

Table 1: Examples of Metal Ions Used in Homogeneous Catalysis with Amide-type Ligands

| Metal Ion | Potential Catalytic Applications |

|---|---|

| Palladium(II) | Cross-coupling reactions, oxidation |

| Copper(II) | Oxidation reactions, atom transfer radical polymerization |

| Cobalt(II) | Oxidation, hydrogenation |

| Nickel(II) | Cross-coupling reactions, polymerization |

This table presents potential applications based on the general catalytic activity of these metal ions with various nitrogen- and oxygen-donating ligands.

Although specific research on this compound-metal catalysts is not extensively documented in publicly available literature, the principles of coordination chemistry suggest that it would form stable complexes capable of catalytic activity. The synthesis would likely follow established protocols for the formation of metal-amidoximate complexes.

Metal complexes containing amide-type ligands have been investigated as catalysts in a variety of organic transformations, including selective oxidation reactions. For instance, metal complexes of benzamides have been shown to be effective catalysts for the oxidation of alcohols to aldehydes. While direct studies on this compound are scarce, related methoxy-substituted benzamide derivatives have demonstrated catalytic activity in oxidation reactions. For example, 2-iodo-N-isopropyl-5-methoxybenzamide has been utilized as a catalyst for the oxidation of alcohols beilstein-journals.org. This suggests that the methoxybenzamide scaffold can be a viable component in the design of oxidation catalysts.

In a hypothetical scenario, a copper(II) or palladium(II) complex of this compound could catalyze the selective oxidation of primary alcohols to aldehydes or the oxidation of sulfides to sulfoxides. The reaction would typically proceed in the presence of an oxidizing agent such as hydrogen peroxide or tert-butyl hydroperoxide. The role of the amidoxime ligand would be to stabilize the metal center in a specific oxidation state and to modulate its reactivity to achieve high selectivity.

Table 2: Plausible Catalytic Oxidation Reactions Using a Hypothetical this compound-Metal Catalyst

| Substrate | Product | Oxidant | Potential Metal Center |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | H₂O₂ | Cu(II) |

| Thioanisole | Methyl phenyl sulfoxide (B87167) | t-BuOOH | Pd(II) |

This table is illustrative and based on the known catalytic activity of similar metal-ligand systems.

Role in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation, reusability, and improved stability. Amidoxime moieties are well-suited for this purpose due to their ability to be incorporated into various support materials.

Amidoxime groups can be introduced onto the surface of solid supports like silica, alumina, or polymers through a multi-step synthesis. A common strategy involves the functionalization of the support with a precursor group, such as a nitrile or an aromatic ring that can be subsequently converted to a benzamidoxime (B57231).

For instance, a silica support could be functionalized with a trimethoxysilyl-terminated aromatic compound. Subsequent nitration, reduction to an amine, diazotization, and cyanation would yield a nitrile-functionalized silica. This nitrile group can then be converted to an amidoxime group by reaction with hydroxylamine. If a 3-methoxyphenyl silane is used as the starting material, this would result in the immobilization of a this compound-like moiety.

Another approach involves the polymerization of monomers containing the amidoxime functionality or a precursor group. For example, a styrene derivative with a methoxy and a nitrile group could be copolymerized with a cross-linking agent, followed by conversion of the nitrile to the amidoxime.

The performance of heterogeneous catalysts bearing amidoxime moieties would be evaluated based on several key metrics:

Activity: The rate at which the catalyst converts reactants into products.

Selectivity: The ability of the catalyst to produce the desired product over other possible side products.

Stability and Reusability: The capacity of the catalyst to maintain its activity and selectivity over multiple reaction cycles. Leaching of the metal from the support is a critical parameter to assess.

Investigation of Catalytic Mechanisms and Structure-Activity Relationships

Understanding the mechanism of a catalytic reaction and the relationship between the catalyst's structure and its activity is crucial for the rational design of improved catalysts.

For a homogeneous catalyst based on a this compound-metal complex, mechanistic studies would involve a combination of experimental and computational techniques. Kinetic studies would be performed to determine the reaction order with respect to the substrate, oxidant, and catalyst. Spectroscopic techniques such as UV-Vis, EPR (for paramagnetic species), and NMR could be used to identify reaction intermediates and the resting state of the catalyst. X-ray crystallography of the catalyst and any isolable intermediates would provide precise structural information.

The structure-activity relationship would be investigated by systematically modifying the ligand structure. For example, the position and nature of the substituent on the benzene ring could be varied to probe its electronic and steric effects. Comparing the catalytic activity of complexes with 2-methoxy-, 3-methoxy-, and 4-methoxybenzamidoxime would elucidate the influence of the methoxy group's position.

In the case of a heterogeneous catalyst, characterization of the support and the immobilized complex is essential. Techniques like solid-state NMR, FT-IR, XPS, and TEM would be employed to confirm the structure of the immobilized species and the distribution of the active sites on the support. Leaching tests would be critical to ensure the truly heterogeneous nature of the catalysis. The reaction mechanism on the surface may differ from its homogeneous counterpart due to mass transfer limitations and the influence of the support material.

Emerging Applications in Electrocatalysis and Photocatalysis

There is no available data or research to suggest that this compound has been investigated for or applied in electrocatalytic or photocatalytic systems.

Contributions to Sustainable Chemical Processes

No studies were found that document the role or contribution of this compound to sustainable chemical processes.

Q & A

Basic Research: Optimal Synthesis Pathways for 3-Methoxybenzamidoxime

Q: What are the recommended synthetic routes and critical reaction conditions for producing this compound with high purity? A: Synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydroxylamine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95% by HPLC). Validate purity via melting point analysis and NMR spectroscopy .

Basic Research: Analytical Techniques for Structural Confirmation

Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: Use a multi-technique approach:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify methoxy (-OCH3) and amidoxime (-NH-C=N-OH) groups. Key signals: δ 3.8–4.0 ppm (OCH3) and δ 8.5–9.0 ppm (NH) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 195.1) .

- FTIR : Absorbance bands at 1650–1680 cm<sup>−1</sup> (C=N stretch) and 3200–3400 cm<sup>−1</sup> (N-H stretch) .

Advanced Research: Mechanistic Insights into Amidoxime Functional Group Reactivity

Q: How can researchers investigate the reaction mechanisms of this compound in nucleophilic substitutions? A:

- Isotopic labeling : Replace hydroxylamine’s oxygen with <sup>18</sup>O to track bond formation in amidoxime intermediates .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for key steps (e.g., proton transfer in condensation) .

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy under varied pH and temperature conditions to derive rate constants .

Advanced Research: Resolving Contradictory Data in Biological Activity Studies

Q: How should researchers address discrepancies in reported bioactivity data for this compound derivatives? A:

- Cross-validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .

- Structural analogs : Compare activity trends with derivatives lacking the methoxy group to isolate its contribution .

- Meta-analysis : Systematically review literature for common confounding factors (e.g., solvent effects in cell-based assays) .

Basic Research: Solubility and Stability Profiling

Q: What methodologies are recommended for assessing solubility and stability in aqueous and organic media? A:

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis/byproduct formation .

Advanced Research: Computational Modeling for Binding Affinity Prediction

Q: How can molecular docking and QSAR models improve the design of this compound-based inhibitors? A:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with amidoxime’s NH and O groups .

- QSAR : Develop models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity across derivatives .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。